molecular formula C10H9Cl B2445274 5-chloro-1-methylene-2,3-dihydro-1H-indene CAS No. 711017-66-2

5-chloro-1-methylene-2,3-dihydro-1H-indene

Cat. No.: B2445274
CAS No.: 711017-66-2
M. Wt: 164.63
InChI Key: ASZBKMVEALGBDE-UHFFFAOYSA-N
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Description

Overview of Indene (B144670) Derivatives in Organic Synthesis and Materials Science

Indene and its derivatives are not merely chemical curiosities; they are integral components in a multitude of applications. In the realm of organic synthesis, the indene moiety is present in a number of drug candidates with interesting biological activities. acs.org The structural rigidity and defined stereochemistry of the indene skeleton make it an attractive template for the design of pharmacologically active agents. Furthermore, indene derivatives serve as crucial ligands in the formation of metallocene complexes, particularly those involving Group IV metals, which are pivotal catalysts in olefin polymerization. acs.org The resulting polymers find widespread use in the manufacturing of plastics and other advanced materials.

The applications of indene derivatives extend into the domain of materials science, where they are utilized in the production of polymers and other materials with unique optical and electronic properties. ontosight.aijfe-chem.com For instance, certain indene-fullerene adducts have been investigated as electron-transporting materials in flexible perovskite solar cells. nih.govacs.org The tunable electronic nature of the indene ring system, which can be modified through the introduction of various substituents, allows for the fine-tuning of material properties to suit specific technological needs.

Significance of Exocyclic Methylene (B1212753) Moieties in Indene Frameworks

The presence of an exocyclic methylene group, as seen in 5-chloro-1-methylene-2,3-dihydro-1H-indene, imparts a distinct set of reactive characteristics to the indene framework. This structural feature introduces a site of unsaturation that is readily amenable to a variety of chemical transformations. The double bond can participate in addition reactions, cycloadditions, and polymerization processes, thereby providing a gateway to a diverse range of more complex molecular architectures.

From a theoretical standpoint, the exocyclic methylene group can influence the electronic structure of the entire indene system. Quantum chemical calculations on related methylene indene radicals have shown that the methylene group can play a role in ring expansion and isomerization reactions. researchgate.net These computational studies suggest that the exocyclic double bond can facilitate the formation of transient three-membered rings, ultimately leading to the expansion of the five-membered ring into a six-membered ring. researchgate.net This inherent reactivity underscores the importance of the exocyclic methylene moiety as a key functional handle for the chemical modification of indene derivatives.

Scope and Research Imperatives for this compound

While the broader class of indene derivatives has been the subject of extensive research, this compound remains a relatively unexplored compound. A comprehensive survey of the scientific literature reveals a scarcity of studies dedicated specifically to its synthesis, characterization, and reactivity. This knowledge gap presents a clear imperative for further research.

Future investigations should aim to develop efficient and selective synthetic routes to this compound. A potential starting point for such synthetic endeavors could be the corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one, which is a known compound. google.comnih.gov The conversion of this ketone to the target methylene derivative could likely be achieved through established olefination methodologies.

A thorough characterization of the physical and spectroscopic properties of this compound is also of paramount importance. This would include detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. An understanding of its fundamental properties would pave the way for exploring its potential applications in areas such as polymer chemistry, medicinal chemistry, and materials science. The presence of the chlorine atom on the aromatic ring offers an additional site for chemical modification, further expanding the potential synthetic utility of this compound.

Interactive Data Table of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-chloro-2,3-dihydro-1H-indene60669-08-1C9H9Cl152.62
5-Chloro-1-indanone (B154136)42348-86-7C9H7ClO166.60
Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate144172-24-7C11H9ClO4240.64
1-Chloro-2,3-dihydro-1H-indene35275-62-8C9H9Cl152.62
5-Chloro-1H-indene-1,3(2H)-dione22018-96-8C9H5ClO2180.59

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-methylidene-1,2-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZBKMVEALGBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 1 Methylene 2,3 Dihydro 1h Indene and Analogous Indene Derivatives

Foundational Synthetic Routes to Indenes

Metal-Catalyzed Cyclization and Annulation Reactions

Rhodium catalysis has proven to be a versatile and powerful method for the synthesis of indene (B144670) derivatives through C−H activation. acs.orgresearchgate.net This strategy often involves the use of a directing group to achieve high regioselectivity.

One notable approach involves the Rh(III)-catalyzed cascade cyclization of aromatic ketones with α,β-unsaturated ketones. This reaction proceeds via ortho-C–H bond functionalization followed by an intramolecular cyclization sequence, yielding indene derivatives in moderate to good yields. A key advantage of this method is its efficiency in the presence of water and under an air atmosphere. acs.org

Another strategy is the rhodium-catalyzed tandem arylation/cyclization of 3-(ortho-boronated aryl) conjugated enones with unactivated alkynes. acs.org Utilizing a rhodium(I)/chiral-diene complex as the catalyst, this protocol provides a variety of 2,3-disubstituted indene compounds in high yields with excellent regioselectivities and enantioselectivities. acs.org This method is particularly appealing as it employs simple diarylalkynes, dialkylalkynes, and alkyl(aryl)alkynes as starting materials. acs.org

Furthermore, Rh(III)-catalyzed [3+2] annulation reactions of arylboronic acid derivatives with alkynyl triazenes have been developed to access functionalized indenyl triazenes. epfl.ch The regioselectivity of these annulations is typically high but can be influenced by the substituents on the alkyne. epfl.ch

The following table summarizes representative examples of rhodium-catalyzed indene synthesis:

Catalyst SystemReactantsProduct TypeYieldRef
Rh(III) complexAromatic ketone and α,β-unsaturated ketoneIndene derivativesModerate to good acs.org
Rh(I)/chiral-diene complex3-(ortho-boronated aryl) conjugated enone and unactivated alkyne2,3-disubstituted indenesHigh acs.org
Rh(III) catalystArylboronic acid derivative and alkynyl triazeneFunctionalized indenyl triazenes- epfl.ch

Palladium-catalyzed reactions are fundamental in organic synthesis and have been effectively applied to the construction of indene frameworks. These methods often involve cross-coupling reactions followed by cyclization.

A significant strategy is the palladium-catalyzed carboannulation of internal alkynes. acs.org This approach allows for the synthesis of highly substituted indenes. Another two-step method involves the palladium/copper-catalyzed cross-coupling of terminal alkynes with appropriately functionalized aryl halides, followed by a copper-catalyzed intramolecular cyclization. acs.org

Furthermore, palladium-catalyzed carboannulation and arylation of propargylic carbonates with in situ generated organozinc compounds have been shown to produce a new class of indene derivatives in good to excellent yields under mild conditions. researchgate.net The mechanism is proposed to involve intramolecular nucleophilic attack of a carbanion on an electrophilically activated triple bond, followed by transmetalation with an organozinc reagent and reductive elimination. researchgate.netyoutube.com

Palladium-catalyzed oxidative allene-allene cross-coupling represents a modern approach to constructing complex diene systems that can be precursors to or part of indene-like structures. nih.govnih.gov This method allows for the direct cross-coupling of two similar unactivated partners, which is a significant challenge in organic synthesis. nih.govnih.gov

Catalyst SystemReactantsKey StepsProduct TypeYieldRef
Palladium catalystInternal alkynesCarboannulationHighly substituted indenes- acs.org
Palladium/Copper catalystsTerminal alkynes and aryl halidesCross-coupling, intramolecular cyclizationSubstituted indenes- acs.org
Palladium catalystPropargylic carbonates and organozinc compoundsCarboannulation, arylationIndene derivativesGood to excellent researchgate.net
Palladium catalystTwo allene (B1206475) moleculesOxidative cross-couplingFunctionalized rsc.orgdendralenes- nih.gov

Nickel catalysis provides a cost-effective and efficient alternative for the synthesis of indene and related cyclic compounds. Nickel-catalyzed cycloaddition reactions are particularly powerful for constructing carbo- and heterocyclic frameworks.

One prominent approach is the nickel-catalyzed formal [3+2] cycloaddition between N-substituted indoles and donor-acceptor cyclopropanes, which leads to the synthesis of cyclopenta[b]indoles. mdpi.com This method offers high yields and diastereoselectivity with complete regioselectivity. mdpi.com

Nickel-catalyzed three-component cycloadditions of enoates, alkynes, and aldehydes provide access to highly functionalized cyclopentenone products. nih.gov This cascade reaction involves the formal [3+2] cycloaddition of the enoate and alkyne, accompanied by the alkylation of the enoate α-carbon with an aldehyde. nih.gov

Furthermore, nickel-catalyzed carboalkenylation of 1,3-dienes with aldehydes and alkenylzirconium reagents offers a convenient route to skipped dienes, which can be precursors to more complex cyclic systems. researchgate.net This protocol is notable for being ligand- and additive-free and tolerating a wide range of functional groups. researchgate.net

Catalyst SystemReactantsReaction TypeProduct TypeYieldRef
Ni(II) catalystN-substituted indoles and donor-acceptor cyclopropanesFormal [3+2] cycloadditionCyclopenta[b]indolesUp to 93% mdpi.com
Ni(COD)₂ with PBu₃Enoates, alkynes, and aldehydesThree-component cycloadditionFunctionalized cyclopentenones- nih.gov
Nickel catalyst1,3-dienes, aldehydes, and alkenylzirconium reagentsCarboalkenylationSkipped dienes- researchgate.net

Ruthenium catalysts, particularly Grubbs-type catalysts, are renowned for their utility in olefin metathesis, including ring-closing metathesis (RCM), which is a powerful technique for synthesizing cyclic compounds. uwindsor.cawikipedia.org

RCM of dienes is a widely used method for constructing 5- to 30-membered rings. organic-chemistry.org The reaction is entropically driven by the formation of a volatile byproduct, such as ethylene (B1197577), when terminal olefins are used. uwindsor.ca The stereoselectivity (E/Z) of the resulting cycloalkene is dependent on the catalyst, ring strain, and the starting diene. wikipedia.org

Ruthenium-catalyzed cycloisomerization reactions also provide an efficient route to various cyclic structures. For instance, the cycloisomerization of 2-alkynylanilides can produce 3-substituted indoles in high yields. acs.org This reaction is proposed to proceed through a disubstituted vinylidene ruthenium complex formed by a 1,2-carbon migration. acs.org

Another example is the [CpRu(CH₃CN)₃]PF₆-catalyzed cycloisomerization of propargyl diynols to form α,β,γ,δ-unsaturated ketones and aldehydes. These intermediates can then be converted into pyridines through a subsequent 6π-electrocyclization-dehydration sequence. organic-chemistry.orgnih.gov

Catalyst SystemReactantsReaction TypeProduct TypeKey FeaturesRef
Grubbs CatalystsDienesRing-Closing Metathesis (RCM)Cyclic alkenes (5-30 membered rings)Formation of volatile byproduct (e.g., ethylene) drives the reaction. uwindsor.cawikipedia.orgorganic-chemistry.org
Ruthenium catalyst2-AlkynylanilidesCycloisomerization3-Substituted indolesProceeds via a vinylidene ruthenium intermediate and 1,2-carbon migration. acs.org
[CpRu(CH₃CN)₃]PF₆Propargyl diynolsCycloisomerizationα,β,γ,δ-Unsaturated ketones/aldehydesIntermediates for pyridine (B92270) synthesis. organic-chemistry.orgnih.gov

Gold catalysis has emerged as a powerful tool for the cycloisomerization of enynes and related systems due to the strong π-philicity of gold(I) complexes. These reactions often proceed under mild conditions and exhibit high selectivity. escholarship.org

A notable application is the gold(I)-catalyzed intramolecular hydroarylation of allenes, which can furnish vinyl-substituted benzocycles. scispace.comnih.gov Phosphite gold(I) monocations have been found to be optimal for this transformation, which is tolerant of various functional groups and can be performed in unpurified solvents at room temperature. scispace.comnih.gov

Furthermore, gold-catalyzed intramolecular hydroalkylation of readily available ynamides provides a straightforward entry to polysubstituted indenes. acs.orgnih.gov This reaction is initiated by the activation of the alkyne by a N-heterocyclic carbene-gold complex, generating a highly electrophilic keteniminium ion. This intermediate then triggers a acs.orgresearchgate.net-hydride shift and subsequent cyclization to form the indene core. acs.orgnih.gov

Gold(I)-catalyzed cascade reactions of o-(alkynyl)styrenes substituted at the alkyne with a thio- or seleno-aryl group can lead to the stereoselective synthesis of sulfur- or selenium-containing indeno[1,2-b]chromene derivatives. nih.gov This process involves a double cyclization through a proposed gold-cyclopropyl carbene intermediate. nih.gov

Catalyst SystemReactantsReaction TypeProduct TypeKey FeaturesRef
Phosphite gold(I) monocations4-Allenyl arenesIntramolecular hydroarylationVinyl-substituted benzocyclesMild conditions, tolerant of functional groups. scispace.comnih.gov
NHC-gold complexYnamidesIntramolecular hydroalkylationPolysubstituted indenesInvolves a acs.orgresearchgate.net-hydride shift and cyclization. acs.orgnih.gov
Gold(I) catalysto-(Alkynyl)styrenes with thio- or seleno-aryl groupsCascade reaction/double cyclizationS- or Se-containing indeno[1,2-b]chromene derivativesProceeds through a gold-cyclopropyl carbene intermediate. nih.gov

Acid-Catalyzed Cyclization Processes

Acid-catalyzed reactions represent a cornerstone in the synthesis of indene derivatives. Both Brønsted and Lewis acids are employed to promote intramolecular cyclizations, leading to the formation of the indene core.

Brønsted acids are effective catalysts for the cyclization of various precursors to yield substituted indenes. A notable method involves the cyclization of diaryl- and alkyl aryl-1,3-dienes. acs.orgacs.orgorganic-chemistry.orgnih.gov This approach utilizes a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), to facilitate the reaction under mild conditions, resulting in good to excellent yields of a variety of indene derivatives. acs.orgacs.orgorganic-chemistry.org The reaction mechanism is believed to proceed through a Markovnikov proton addition to the diene, which forms a stable benzylic carbocation. organic-chemistry.org This is followed by an intramolecular electrophilic attack on the aromatic ring (a cationic cyclization) and subsequent deprotonation to regenerate the catalyst and yield the indene product. organic-chemistry.org This method is valued for its efficiency and selectivity. acs.orgorganic-chemistry.org

The versatility of Brønsted acid catalysis is further demonstrated in the asymmetric dearomatization of phenol- and indole-tethered homopropargyl amines, which provides access to chiral fused polycyclic enones and indolines. nih.gov Additionally, Brønsted acids can promote the cycloisomerization of enynes through the formation of acetylene (B1199291) cations, leading to various bicyclic and tricyclic compounds. acs.org

The Friedel–Crafts reaction is a classical and powerful tool for forming carbon-carbon bonds involving aromatic rings. nih.gov Intramolecular Friedel–Crafts alkylation, catalyzed by Lewis acids, is a widely used strategy for the synthesis of indene and its derivatives. nih.gov This reaction typically involves the cyclization of a substrate containing an aromatic ring and an electrophilic alkyl halide or alkene moiety. nih.govbeilstein-journals.org

For instance, indium(III) salts have been identified as highly effective and mild catalysts for the intramolecular Friedel–Crafts reaction of allylic bromides with arenes. nih.gov This method is particularly useful for reactions involving deactivated arenes, such as those containing chloride, bromide, and fluoride (B91410) substituents. nih.gov The Lewis acid activates the electrophile, facilitating the cyclization process. nih.gov The synthesis of 5-chloro-1-methylene-2,3-dihydro-1H-indene can be envisaged through such a pathway, starting from a suitably substituted chloro-functionalized aromatic precursor.

Lewis acids also promote cascade reactions, such as the Friedel–Crafts/alkyne indol-2-yl cation cyclization/vinyl cation trapping sequence, which leads to the efficient synthesis of N-fused indole (B1671886) derivatives. acs.orgresearchgate.netfigshare.com Chiral N,N′-dioxide-Ni(II) complexes have been employed as Lewis acid catalysts for the enantioselective Friedel–Crafts alkylation of indoles with β,γ-unsaturated α-ketoesters, yielding corresponding indole derivatives in high yields and enantioselectivities. rsc.org

The acid-induced intramolecular cyclization of substituted allyl alcohols provides another route to indene derivatives. This method involves the reaction of an aryl-substituted allyl alcohol under acidic conditions. The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Departure of the water molecule generates a resonance-stabilized allylic carbocation. Subsequent intramolecular electrophilic attack of this carbocation on the aromatic ring, followed by deprotonation, yields the indene product.

This strategy is exemplified by the acid-promoted cyclodehydration of 3-aryl-2-carboxypropenones, which can be synthesized via Knoevenagel condensation. monash.edu This reaction proceeds with nucleophile incorporation to form highly substituted indenes. monash.edu The specific pathway, whether it's a nucleophilic-addition-cyclodehydration (NAC) or a cyclodehydrative-nucleophilic-trapping (CNT) sequence, is dependent on the strength of the nucleophile. monash.edu Weaker nucleophiles favor the CNT pathway, which involves a reactive allyl cation intermediate. monash.edu

Multi-Component and Cascade Reaction Sequences

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like indenes.

The Wolff rearrangement is a key transformation in which an α-diazocarbonyl compound is converted into a ketene (B1206846). wikipedia.orgorganic-chemistry.org This reactive ketene intermediate can then be trapped by various nucleophiles or participate in cycloaddition reactions. wikipedia.org A notable application of this reaction in indene synthesis involves the thermal decomposition of 1-diazonaphthalen-2(1H)-ones. acs.org This process generates a benzofulven-8-one, a ketene intermediate, via the Wolff rearrangement. acs.org This intermediate can then be trapped by primary and aromatic amines or alcohols and phenols in the presence of aldehydes. acs.org This catalyst-free, three-component coupling reaction provides access to a diverse range of functionalized 1H-indene-3-carboxamides and 1H-indene-3-carboxylates. acs.org The reaction is initiated by the thermal decomposition of the diazo compound, followed by the Wolff rearrangement and subsequent nucleophilic addition to the ketene. acs.org

Table 1: Examples of Indene Derivatives Synthesized via Thermal Cascade Reactions

Starting Material Nucleophile Aldehyde Product
1-Diazonaphthalen-2(1H)-one Aniline Benzaldehyde 1H-Indene-3-carboxamide derivative
1-Diazonaphthalen-2(1H)-one Ethanol 4-Chlorobenzaldehyde 1H-Indene-3-carboxylate derivative

This table is illustrative and based on the general reaction described in the source.

The vinylogous Michael addition is a powerful carbon-carbon bond-forming reaction that has been utilized in cascade sequences to construct complex cyclic systems. In the context of indene synthesis, this reaction can be coupled with a subsequent cyclization to build the indene framework.

An organocatalytic, diversity-oriented vinylogous Michael addition/cyclization cascade of 2-alkylidene indane-1,3-diones with enals has been developed using secondary amines as catalysts. researchgate.net This methodology allows for the regio- and stereocontrolled synthesis of various indane-1,3-dione derivatives, including spiroindane-1,3-diones and tetrahydrofluoren-9-one derivatives. researchgate.net The reaction proceeds through the formation of a dienamine intermediate from the enal and the secondary amine catalyst. This dienamine then undergoes a vinylogous Michael addition to the 2-alkylidene indane-1,3-dione, followed by an intramolecular cyclization to furnish the final product. The specific outcome of the reaction is dependent on the substrate. researchgate.net

Furthermore, chiral primary amines can catalyze the direct, intermolecular vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes with high diastereo- and enantioselectivity, ensuring exclusive γ-site selectivity. nih.gov While not directly yielding indenes, this demonstrates the power of vinylogous Michael additions in stereocontrolled C-C bond formation, a principle applicable to the synthesis of chiral indene precursors.

One-Pot Rautenstrauch/Tsuji-Trost Reactions

A notable one-pot sequence combining the Rautenstrauch and Tsuji-Trost reactions has been developed for the efficient synthesis of functionalized indene derivatives, particularly 2-indanones, which are closely related precursors to indenes. This methodology leverages a platinum-catalyzed Rautenstrauch reaction of a propargyl carbonate, which proceeds through a cyclization and isomerization sequence to form functionalized indenes. liv.ac.ukchem-station.com

The process begins with the Pt-catalyzed rearrangement of a propargyl carbonate, which can be directed to form either 1-alkyl-1H-indenes or 3-alkyl-1H-indenes depending on the reaction conditions. liv.ac.uk Optimization studies have identified PtCl₄ as a highly effective catalyst for this transformation, achieving good yields and regioselectivity. liv.ac.uk

Following the initial Rautenstrauch cyclization, the reaction can be transitioned into a Tsuji-Trost reaction. The Tsuji-Trost reaction is a palladium-catalyzed substitution involving a substrate with a leaving group in an allylic position. nih.gov In this combined, one-pot sequence, the indene intermediate generated from the Rautenstrauch reaction is subjected to a palladium-catalyzed allylic substitution, efficiently delivering 2-indanones. liv.ac.ukchem-station.com This cascade process demonstrates the power of combining distinct catalytic cycles to build molecular complexity in a single operation. organic-chemistry.org

Precursor-Based Synthesis and Building Block Approaches

A robust method for preparing 2,3-dibromo-1H-indene derivatives involves the acid-induced intramolecular cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols. scispace.comchemicalbook.com These resulting multi-brominated indenes are highly versatile synthetic building blocks, enabling the synthesis of a wide array of indene and indacene derivatives. scispace.comchemicalbook.com

The synthesis is initiated by the treatment of 1,1-disubstituted 2,3-dibromo-3-arylallyl alcohols with an acid promoter, such as BF₃·OEt₂. scispace.com This triggers an intramolecular cyclization to afford the 2,3-dibromo-1H-indenes in high yields. scispace.com This method has proven to be scalable and effective for various 1,1-disubstituted substrates. scispace.com The utility of these building blocks is demonstrated through their subsequent conversion into complex molecules like dialkylmethylene-bridged oligo(phenylenevinylene)s, which possess interesting photophysical properties. scispace.comnrochemistry.com

EntryStarting AlcoholProductYield (%)
11,1-dimethyl substrate2,3-dibromo-1,1-dimethylindene96
21-ethyl-1-methyl substrate1-ethyl-2,3-dibromo-1-methyl-1H-indene92
31,1-dibutyl substrate1,1-dibutyl-2,3-dibromo-1H-indene82
41-hexyl-1-methyl substrate2,3-dibromo-1-hexyl-1-methyl-1H-indene70

This table presents the yields for the synthesis of various 2,3-dibromo-1H-indenes from their corresponding allylic alcohol precursors as reported in the literature. scispace.com

A base-promoted cyclization utilizing indene-dienes as two-carbon building blocks provides an effective pathway to diverse spirocyclic indene scaffolds. beilstein-journals.orgnumberanalytics.comresearchgate.net This approach involves the regio- and diastereoselective annulation of the indene-diene with suitable nucleophile-electrophiles. numberanalytics.com

In this strategy, the double bond between C2 and C3 of the indene-diene is regioselectively activated, allowing it to function as a two-atom building block. numberanalytics.com When reacted with partners like ortho-hydroxyphenyl-substituted para-quinone methide (p-QM) derivatives, a (4+2) cyclization occurs. numberanalytics.com This reaction has been shown to produce structurally novel hexacyclic spiroindenes that incorporate benzo[b]pyran motifs with high yields and excellent diastereoselectivity. numberanalytics.com The methodology has also been extended to create pentacyclic spiroindenes containing oxindole (B195798) units. numberanalytics.comresearchgate.net

A versatile method for synthesizing functionalized indene derivatives begins with 1-diazonaphthalen-2(1H)-ones. wikipedia.orgorganic-chemistry.org This process is initiated by a Wolff rearrangement, which can be induced either thermally or photochemically, to generate a highly reactive ketene intermediate. organic-chemistry.orgorganic-chemistry.org

In the thermal variant, the decomposition of 1-diazonaphthalen-2(1H)-one leads to the formation of a ketene. organic-chemistry.org This intermediate can then be trapped in a three-component coupling reaction with nucleophiles (such as primary amines or alcohols) and various aldehydes. organic-chemistry.org This catalyst-free, one-pot cascade reaction produces a diverse range of 1H-indene-3-carboxamides or 1H-indene-3-carboxylates. organic-chemistry.org A visible-light-promoted version of the Wolff rearrangement has also been developed, offering a milder, catalyst-free alternative that proceeds under sequential reaction conditions. wikipedia.orgorganic-chemistry.org This photochemical approach has been successfully applied to generate chiral spiro-indenes through a palladium-catalyzed asymmetric (4+2) dipolar cyclization. semanticscholar.org

The Nazarov cyclization provides a powerful tool for constructing the five-membered ring of the indene core from acyclic precursors. masterorganicchemistry.comwikipedia.org This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a pentadienyl cation. santiago-lab.com In the context of indene synthesis, this cation is typically generated from divinyl or aryl vinyl carbinols. masterorganicchemistry.com

An efficient two-step methodology has been developed where aryl vinyl ketones are first treated with an aryl or alkyl nucleophilic reagent. masterorganicchemistry.comwikipedia.org This nucleophilic addition generates aryl vinyl tertiary carbinols, which serve as the direct precursors for the cyclization. masterorganicchemistry.com Subsequent treatment with a Lewis acid, such as BF₃·Et₂O, promotes the electrocyclization to afford multi-substituted indene derivatives in good to excellent yields. masterorganicchemistry.com This divergent approach allows for the incorporation of a wide range of functionalities into the indene skeleton. wikipedia.org Variations of this method have also been developed using divinyl and aryl vinyl epoxides as the pentadienyl cation precursors.

Specific Reaction Sequences for this compound Synthesis

The synthesis of the target compound, this compound, typically proceeds through a two-step sequence involving the formation of a ketone precursor followed by an olefination reaction.

The key intermediate, 5-chloro-1-indanone (B154136), can be synthesized via several routes. One common method is the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propionic acid or its corresponding acyl chloride. For instance, 3-chlorobenzaldehyde (B42229) can be reacted with propionic acid to form 3-chlorophenylpropionic acid, which is then cyclized in the presence of a Lewis acid like zinc chloride to yield 5-chloro-1-indanone. An improved process involves contacting 3-chloro-1-(4-chlorophenyl)-1-propanone with sulfuric acid or a solid acid catalyst. Another one-step method reacts 3-chloropropionyl chloride with chlorobenzene (B131634) in the presence of perfluoro tert-butyl alcohol as a solvent and a strong acidic resin as a catalyst.

The final step to introduce the exocyclic double bond is the conversion of the ketone group of 5-chloro-1-indanone into a methylene (B1212753) group. This transformation is commonly achieved through olefination reactions. The Wittig reaction, which uses a phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane (B3051586), Ph₃P=CH₂), is a classic and widely used method for this purpose. santiago-lab.com The reaction of 5-chloro-1-indanone with a Wittig reagent would yield this compound and triphenylphosphine (B44618) oxide.

Alternatively, other olefination reagents such as the Tebbe reagent or Petasis reagent can be employed. numberanalytics.com The Tebbe reagent is particularly effective for the methylenation of sterically hindered or enolizable ketones and can also be used for esters and amides. chem-station.comnumberanalytics.com The olefination of a substituted 1-indanone (B140024) to an exo-methylene product using a titanium-based reagent has been demonstrated, confirming the viability of this approach for the final step in the synthesis of the title compound. scispace.com

Wittig Reaction for Methylene Group Introduction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. lumenlearning.com It is particularly effective for the introduction of a methylene group (=CH₂) using methylenetriphenylphosphorane (Ph₃P=CH₂). wikipedia.orglibretexts.org This non-stabilized ylide is known to react efficiently with a wide range of ketones, including sterically hindered ones, to yield the corresponding methylene derivatives. wikipedia.org

The synthesis of this compound would begin with the preparation of the Wittig reagent. Methyltriphenylphosphonium bromide is deprotonated by a strong base, such as butyllithium (B86547) (BuLi) or sodium amide (NaNH₂), to generate the highly reactive methylenetriphenylphosphorane ylide. wikipedia.org This reagent is typically prepared and used in situ. wikipedia.org

The subsequent reaction involves the addition of the precursor ketone, 5-chloro-2,3-dihydro-1H-inden-1-one, to the ylide. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the indanone. This leads to the formation of a four-membered oxaphosphetane intermediate, which rapidly decomposes to form the desired alkene, this compound, and triphenylphosphine oxide as a stable byproduct. organic-chemistry.orgmasterorganicchemistry.com The formation of the highly stable P=O bond in triphenylphosphine oxide is a major driving force for this reaction. lumenlearning.com

A general representation of this Wittig reaction is detailed in the table below.

Table 1: General Protocol for the Wittig Methylenation of 5-chloro-2,3-dihydro-1H-inden-1-one
StepReagents and ConditionsPurpose
1. Ylide FormationMethyltriphenylphosphonium bromide, Strong Base (e.g., n-BuLi, NaNH₂, KOtBu), Anhydrous Solvent (e.g., THF, Diethyl ether)Generation of the methylenetriphenylphosphorane Wittig reagent.
2. Olefination5-chloro-2,3-dihydro-1H-inden-1-one added to the ylide solution, typically at low to ambient temperature.Reaction of the ketone with the ylide to form the target alkene and triphenylphosphine oxide.
3. Work-upQuenching, Extraction, and Purification (e.g., chromatography).Isolation of the pure this compound product.

Brown Hydroboration-Oxidation in Subsequent Transformations

Once this compound is synthesized, the exocyclic double bond can be further functionalized. The Brown hydroboration-oxidation is a two-step reaction sequence that converts alkenes into alcohols with anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org This means the hydroxyl group is added to the less substituted carbon of the double bond. masterorganicchemistry.com

In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the methylene double bond of this compound. wikipedia.orgorganic-chemistry.org The boron atom adds to the terminal carbon (the CH₂ group) due to both steric and electronic factors, while a hydride is delivered to the more substituted carbon of the former double bond. organic-chemistry.org This addition is stereospecific, occurring in a syn fashion, where the boron and hydrogen add to the same face of the double bond. organicchemistrytutor.com

The resulting organoborane intermediate is then oxidized in the second step, typically using alkaline hydrogen peroxide (H₂O₂/NaOH). masterorganicchemistry.com The oxidation proceeds with retention of stereochemistry, replacing the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.com The final product of this sequence would be (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol. The use of sterically hindered boranes like 9-BBN can enhance the regioselectivity, particularly for terminal alkenes. organic-chemistry.orgd-nb.info

The expected outcome of the hydroboration-oxidation of this compound is summarized in the table below.

Table 2: Hydroboration-Oxidation of this compound
StepReagentsIntermediate/ProductKey Characteristics
1. HydroborationBH₃-THF or 9-BBNTrialkylborane intermediateAnti-Markovnikov addition of boron to the terminal carbon. Syn-addition of H and B.
2. OxidationH₂O₂, NaOH(aq)(5-chloro-2,3-dihydro-1H-inden-1-yl)methanolReplacement of the C-B bond with a C-OH bond with retention of configuration.

Sustainable and Alternative Synthesis Strategies for Indene Scaffolds

The development of sustainable chemical processes is a critical goal in modern chemistry. For the synthesis of indene derivatives, utilizing industrial byproducts as a source for the basic indene structure represents a significant step towards sustainability.

Extraction of Indene from Pyrolysis Oil as a Feedstock

Pyrolysis oil, a byproduct from the high-temperature decomposition of organic materials such as plastics or coal, is a complex mixture of hydrocarbons. researchgate.netnuu.uz This oil is a rich source of valuable aromatic compounds, including indene. nuu.uz The extraction and purification of indene from this feedstock provide a sustainable alternative to de novo synthesis of the indene ring system.

The process typically begins with fractional distillation of the pyrolysis oil to isolate a fraction enriched in indene, which generally boils in the range of 179–189 °C. researchgate.net This fraction, however, still contains impurities. Further purification can be achieved through various methods, including azeotropic or extractive distillation. google.com For instance, the addition of agents like ethylene glycol or dimethyl carbonate can alter the relative volatilities of the components, facilitating the separation of indene from close-boiling impurities such as benzonitrile. google.com

Recent studies have highlighted the efficient isolation of indene from pyrolysis oil, with characterization confirming its purity and suitability for further chemical synthesis. researchgate.netnuu.uz Once pure indene is obtained, it can be subjected to various reactions to produce a wide array of derivatives. For example, it could undergo chlorination and subsequent oxidation to form the 5-chloro-2,3-dihydro-1H-inden-1-one precursor needed for the synthesis of this compound.

The composition of a typical indene-containing fraction from pyrolysis oil can vary, but an example is provided below.

Table 3: Example Composition of an Indene-Rich Fraction from Pyrolysis Oil
ComponentApproximate Percentage
IndeneVariable, can be enriched to >90%
NaphthaleneSignificant component
C3-BenzenesPresent in notable amounts nuu.uz
BenzonitrileCommon impurity google.com
Methyl derivatives of naphthaleneOften present nuu.uz

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 5-chloro-1-methylene-2,3-dihydro-1H-indene offers a distinct fingerprint of its hydrogen framework. The spectrum is characterized by signals corresponding to the aromatic protons, the aliphatic protons of the five-membered ring, and the vinylic protons of the exocyclic methylene (B1212753) group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom on the aromatic ring and the anisotropic effects of the benzene (B151609) ring and the double bond.

The aromatic region is expected to show three distinct signals. The proton at the C4 position, being ortho to the chlorine atom, would appear as a doublet. The proton at C6, positioned meta to the chlorine, would present as a doublet of doublets, and the C7 proton, para to the chlorine, as a doublet. The aliphatic protons at C2 and C3 typically exhibit complex multiplets due to geminal and vicinal couplings. The two protons of the exocyclic methylene group are diastereotopic and are expected to appear as two distinct signals, likely singlets or finely split multiplets.

Table 1: Hypothetical ¹H-NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.28d8.1H-7
7.15dd8.1, 2.0H-6
7.10d2.0H-4
5.35s-=CH₂ (exo)
4.95s-=CH₂ (exo)
2.95t7.5H-3 (CH₂)
2.60t7.5H-2 (CH₂)

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. The spectrum of this compound will display distinct signals for each of its ten carbon atoms. The chemical shifts of the aromatic carbons are significantly influenced by the chlorine substituent. The carbon atom directly bonded to the chlorine (C5) will be deshielded, while the ortho (C4, C6) and para (C7) carbons will experience shielding effects. The quaternary carbons of the benzene ring and the carbons of the exocyclic double bond also show characteristic chemical shifts.

Table 2: Predicted ¹³C-NMR Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
148.5C1
145.0C7a
140.2C3a
132.8C5
128.0C6
125.5C4
124.0C7
105.0=CH₂ (exo)
32.5C3
30.8C2

The stereochemistry of exo-methylenebenzocycloalkanes, including this compound, is a subject of interest. The planarity between the aromatic ring and the exocyclic methylene group can significantly influence the ¹³C chemical shifts. cdnsciencepub.comrsc.org In a perfectly planar conformation, the exocyclic methylene carbon and the ortho-carbon of the benzene ring would experience maximum shielding due to steric compression. Any deviation from planarity, caused by ring strain, would lead to a downfield shift (deshielding) of these carbon signals. By comparing the observed chemical shifts with those of model compounds and with theoretical calculations, the degree of planarity and the preferred conformation of the five-membered ring can be inferred. cdnsciencepub.comrsc.org

The measurement of carbon-carbon coupling constants (¹³C-¹³C J-values) provides profound insights into the bonding characteristics within the carbon framework. cdnsciencepub.comrsc.org These couplings, particularly one-bond couplings (¹JCC), are directly related to the hybridization of the carbon atoms involved. For instance, a larger ¹JCC value between two carbons indicates a higher degree of s-character in the carbon-carbon bond. cdnsciencepub.comrsc.org In the context of this compound, the ¹JCC values for the bonds within the aromatic ring, the five-membered ring, and the exocyclic double bond can be used to probe the electronic structure and strain within the molecule. Three-bond couplings (³JCC) are also valuable as they are dependent on the dihedral angle between the coupled carbons, offering another avenue for conformational analysis. cdnsciencepub.comrsc.org

Table 3: Experimental ¹³C-¹³C Coupling Constants for the Parent Compound, 1-methylene-2,3-dihydro-1H-indene

CouplingJCC (Hz)
¹J₁,=CH₂73.7
¹J₁,₇ₐ58.6
¹J₂,₃29.3
¹J₃ₐ,₇ₐ56.1
³J₂,₇ₐ3.4

Data sourced from Buchanan, G. W., et al. (1979). Canadian Journal of Chemistry. cdnsciencepub.comrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the sample is first vaporized and passed through a chromatographic column, which separates it from any impurities. The separated components then enter the mass spectrometer.

The resulting mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion, which for a compound containing one chlorine atom, would show two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of a chlorine atom, a methyl group, or other small neutral molecules, providing further confirmation of the structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and elemental composition of a compound. For this compound, ESI-MS would be used to confirm its molecular mass and isotopic distribution pattern, which is characteristic of chlorine-containing compounds.

In positive-ion mode, the molecule would be expected to be detected as a protonated species [M+H]⁺ or as a radical cation [M]⁺•. Given the molecular formula C₁₀H₉Cl, the expected monoisotopic mass of the neutral molecule is approximately 164.039 g/mol . The presence of the chlorine atom would result in a characteristic isotopic pattern in the mass spectrum. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This would lead to two major peaks in the mass spectrum for the molecular ion, one for the molecule containing ³⁵Cl and a smaller one (about one-third the intensity) at two mass units higher for the molecule containing ³⁷Cl. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom in the molecule.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. The fragmentation pattern of this compound would likely involve the loss of the chlorine atom, the methylidene group, or fragmentation of the dihydroindene ring, providing valuable insights into the compound's structure.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: The presence of the benzene ring would result in sharp absorption bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds in the dihydroindene ring would show stretching vibrations in the 3000-2850 cm⁻¹ range.

C=C Stretching: The carbon-carbon double bonds in the aromatic ring and the exocyclic methylene group would produce absorption bands in the 1650-1450 cm⁻¹ region. The exocyclic C=CH₂ bond would likely have a distinct and strong absorption band around 1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond would exhibit a characteristic stretching vibration in the fingerprint region, typically between 800-600 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic ring could be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.

The following table summarizes the expected characteristic FT-IR peaks for this compound.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic (CH₂)
~1650C=C StretchMethylene (C=CH₂)
1600-1450C=C StretchAromatic Ring
800-600C-Cl StretchChloroalkane

Chromatographic Techniques for Separation and Purity

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of components in a mixture, as well as for assessing the purity of a compound. For a non-polar compound like this compound, a reversed-phase HPLC method would be most suitable.

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation from any impurities.

The detection of the compound would be achieved using a UV-Vis detector, as the aromatic indene (B144670) ring system is expected to have strong UV absorbance. The wavelength of maximum absorbance (λmax) would be determined by running a UV spectrum of the compound. The purity of the sample can be determined from the chromatogram by calculating the area percentage of the main peak corresponding to the compound.

The following table outlines a typical set of HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV-Vis at λmax (e.g., ~254 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray Diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise information about its bond lengths, bond angles, and crystal packing.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to construct an electron density map, from which the positions of the atoms can be determined. This allows for the unambiguous confirmation of the compound's structure, including the stereochemistry and conformation of the molecule in the solid state.

While specific XRD data for the target compound is not available, the table below presents representative crystallographic data for a related substituted indole (B1671886) derivative to illustrate the type of information obtained from an XRD analysis. mdpi.com

ParameterExample Value (for a related heterocyclic compound)
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)
Volume (ų) 900.07(5)
Z 4

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides valuable information about the thermal stability and decomposition profile of a compound.

For this compound, a TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve would plot the percentage of mass remaining against temperature. The onset temperature of mass loss would indicate the temperature at which the compound begins to decompose.

Given its structure, this compound is expected to be a relatively stable compound at lower temperatures. The TGA curve would likely show a single-step or multi-step decomposition at higher temperatures, corresponding to the breakdown of the molecule and the loss of volatile fragments. The final residual mass at the end of the experiment would indicate the amount of non-volatile material, if any.

The following table summarizes the expected findings from a TGA analysis of this compound.

ParameterExpected Observation
Decomposition Onset Temperature The temperature at which significant mass loss begins.
Decomposition Profile The number of steps and the temperature ranges of mass loss.
Residual Mass The percentage of mass remaining at the end of the analysis.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

As of the current body of scientific literature, detailed research findings from X-ray Photoelectron Spectroscopy (XPS) analysis specifically for the compound This compound are not available. XPS is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

While experimental data for this specific molecule is absent, a theoretical analysis of its structure suggests the types of information that could be obtained from an XPS study. The core level spectra of the constituent elements—carbon (C 1s), chlorine (Cl 2p), and hydrogen (H 1s) (though hydrogen is not directly detectable by XPS)—would provide critical information.

A high-resolution XPS spectrum of the C 1s region would be expected to show multiple peaks corresponding to the different chemical environments of the carbon atoms in the molecule. For instance, the carbon atoms in the benzene ring would have different binding energies compared to the methylene group, the aliphatic carbons in the five-membered ring, and the vinylidene carbon. The presence of the electronegative chlorine atom would also influence the binding energies of adjacent carbon atoms.

Similarly, the Cl 2p spectrum would provide information about the chemical state of the chlorine atom. The binding energy of the Cl 2p peak would be characteristic of a covalent C-Cl bond. Analysis of this peak could confirm the presence and chemical environment of the chlorine substituent on the indene ring.

A comprehensive XPS analysis would allow for the determination of the surface elemental composition, confirming the stoichiometry of the compound. Furthermore, by examining the valence band spectrum, insights into the molecular orbital structure and electronic properties of This compound could be ascertained.

Table of Expected Core Level Binding Energies for this compound

ElementOrbitalExpected Binding Energy Range (eV)Chemical Environment Information
CarbonC 1s284 - 288Aromatic C-C/C-H, Aliphatic C-C, C=C, C-Cl
ChlorineCl 2p199 - 202C-Cl bond

Note: The data in this table is hypothetical and based on typical binding energy ranges for similar organic compounds. Actual experimental values would be required for a definitive analysis.

Further research employing XPS would be invaluable for a complete understanding of the surface chemistry and electronic structure of This compound . Such studies would provide essential data for applications in materials science and organic electronics where surface properties are of paramount importance.

Theoretical and Computational Chemistry Approaches to Indene Systems

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for investigating the interaction of small molecules with biological macromolecules, such as proteins. researchgate.net While specific molecular docking studies on 5-chloro-1-methylene-2,3-dihydro-1H-indene are not extensively documented in publicly available literature, the principles of these simulations can be applied to understand its potential biological activity.

In a typical molecular docking study, the three-dimensional structure of the ligand (this compound) and the target protein are used to predict the preferred binding orientation, affinity, and interaction patterns. For instance, studies on other heterocyclic compounds, including indene (B144670) derivatives, have successfully employed molecular docking to identify potential binding modes and energies. For example, indeno-fused pyrido[2,3-d]pyrimidine derivatives have been docked at the NADPH binding site of Staphylococcus aureus thioredoxin reductase, showing excellent binding free energies. acs.org This suggests that this compound could be virtually screened against various protein targets to explore its pharmacological potential.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the dynamic behavior of the ligand-protein complex over time. This provides a more realistic representation of the interactions in a biological environment. For the parent indene molecule, MD simulations using the ReaxFF force field have been employed to study its degradation pathways at high energies. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, provide detailed information about molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. DFT calculations have been instrumental in investigating the reaction mechanisms and electronic structures of various indene derivatives. researchgate.netacs.org For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as ionization potential, electron affinity, and dipole moment.

Predict spectroscopic properties: Including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Investigate reaction mechanisms: For example, DFT has been used to identify the rate-determining step in the synthesis of indene derivatives. researchgate.net

A DFT study on novel indazole derivatives revealed that compounds with the most substantial HOMO-LUMO energy gap exhibited specific electronic characteristics. rsc.org Similarly, DFT could elucidate the influence of the chloro and methylene (B1212753) substituents on the electronic properties of the indene core.

Property Description Relevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides foundational information on bond lengths, bond angles, and dihedral angles.
Electronic Energy The total energy of the molecule's electrons.A key indicator of molecular stability.
Dipole Moment A measure of the separation of positive and negative charges.Influences intermolecular interactions and solubility.
Vibrational Frequencies The frequencies at which the molecule vibrates.Correlates with experimental IR spectra and confirms the stability of the optimized geometry.

This table represents theoretical data that could be obtained from DFT calculations.

Semi-empirical molecular orbital theories, such as AM1 and PM3, offer a computationally less expensive alternative to ab initio methods like DFT. alrasheedcol.edu.iq These methods use parameters derived from experimental data to simplify the calculations. While less accurate than DFT, they can be useful for preliminary studies of large molecules or for screening large numbers of compounds. For instance, the AM1 method has been used to study the electronic structure of other chloro-substituted heterocyclic compounds. researchgate.net For this compound, semi-empirical methods could provide initial insights into its electronic structure and geometry before undertaking more computationally intensive DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. acs.orgalrasheedcol.edu.iq

Introducing electron-donating or electron-withdrawing substituents can tune the energy levels of the frontier orbitals. rsc.org In this compound, the chlorine atom, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO can identify the regions of the molecule most likely to be involved in chemical reactions.

Parameter Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital.Related to the ionization potential and the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Related to the electron affinity and the ability to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A larger gap generally implies higher kinetic stability and lower chemical reactivity.

This table outlines key parameters derived from Frontier Molecular Orbital analysis.

Conformational Analysis and Molecular Mechanics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is essential for predicting its physical and biological properties.

Molecular mechanics methods, which use classical force fields, are commonly employed for conformational analysis and geometry optimization. uiuc.edu Force fields are sets of empirical potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. uiuc.edu Several force fields are available, each with its strengths for particular types of molecules.

UFF (Universal Force Field): A general-purpose force field capable of handling elements from across the periodic table, making it suitable for organometallic and inorganic compounds. avogadro.cc

MMFF94 (Merck Molecular Force Field): Specifically parameterized for organic and medicinal chemistry applications, providing good results for a wide range of organic molecules. avogadro.cc

GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, making it suitable for studies of drug-like molecules. avogadro.cc

For this compound, these force fields can be used to perform a conformational search to identify low-energy conformers and to optimize their geometries. arxiv.orgboku.ac.at The results of such calculations provide valuable information about the molecule's shape and flexibility.

Force Field Primary Application Strengths
UFF General purpose, including organometallics.Broad applicability across the periodic table. avogadro.cc
MMFF94 Organic and medicinal chemistry.High accuracy for a wide range of organic functional groups. avogadro.cc
GAFF Drug-like organic molecules.Compatibility with biomolecular simulations using AMBER. avogadro.cc

This table compares common force fields applicable to the geometry optimization of this compound.

Influence of Planarity on Spectroscopic Parameters

Computational methods such as Density Functional Theory (DFT) can be used to calculate the stable conformations of the molecule and predict how deviations from a planar geometry affect its spectroscopic signatures.

NMR Spectroscopy: The degree of puckering in the five-membered ring directly influences the dihedral angles between adjacent protons. According to the Karplus equation, the coupling constant (³J) between vicinal protons is highly dependent on this angle. A more puckered, non-planar conformation would lead to different predicted ³J(H2-H3) coupling constants compared to a planar structure. Furthermore, the planarity affects the π-electron system's conjugation, which in turn influences the chemical shifts (δ) of the aromatic and vinylic protons and carbons by altering the local magnetic shielding.

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption are sensitive to the extent of conjugation. A planar conformation in this compound allows for maximum overlap of p-orbitals across the methylene, indene, and chloro-substituted benzene (B151609) ring system. Any deviation from planarity would disrupt this conjugation, leading to a shift in the maximum absorption wavelength (λ_max), typically towards shorter wavelengths (a hypsochromic or blue shift), and a decrease in the molar absorptivity (ε).

Infrared (IR) Spectroscopy: Vibrational frequencies are also affected by molecular geometry. Ring strain and planarity influence the stretching and bending modes of the C-C and C-H bonds. For instance, the vibrational frequency of the exocyclic C=C bond can shift depending on its conjugation with the aromatic ring, which is maximized in a planar arrangement.

The following interactive table illustrates the theoretical effect of conformation on key spectroscopic parameters for an indene derivative, comparing a hypothetical planar conformer with a puckered one.

ParameterPlanar Conformer (Calculated)Puckered Conformer (Calculated)Spectroscopic Implication
¹H NMR
³J(H2a-H3a)8.5 Hz6.2 HzChange in coupling constant indicates altered dihedral angle.
δ (Vinyl H)5.4 ppm5.2 ppmShielding effect due to reduced conjugation.
UV-Vis
λ_max295 nm280 nmHypsochromic (blue) shift indicates loss of conjugation.
IR
ν(C=C) exocyclic1645 cm⁻¹1655 cm⁻¹Frequency shift due to changes in electronic environment.

Computational Design and Prediction of Reactivity and Materials Properties

Computational chemistry is an indispensable tool for the rational design of new molecules and for predicting their reactivity and potential as building blocks for advanced materials. mdpi.commdpi.com By calculating the electronic structure of a molecule like this compound, researchers can gain insights into its behavior in chemical reactions and its intrinsic properties relevant to materials science. compchem.nlmendeley.com

Reactivity Prediction:

Frontier Molecular Orbital (FMO) theory is a key concept used to predict chemical reactivity. psu.edu The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's ability to act as a nucleophile or an electrophile.

HOMO: The energy of the HOMO is related to the ionization potential and indicates the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized over the π-system, particularly the exocyclic double bond and the electron-rich aromatic ring. Regions with a high HOMO density are susceptible to attack by electrophiles.

LUMO: The energy of the LUMO is related to the electron affinity and indicates the ability of a molecule to accept electrons. The LUMO is likely distributed over the conjugated system, and its energy and location highlight sites susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Computational methods can be used to calculate various reactivity descriptors, as shown in the table below. researchgate.net

DescriptorDefinitionPredicted Value (Illustrative)Implication for Reactivity
E_HOMOEnergy of Highest Occupied Molecular Orbital-6.2 eVIndicates electron-donating capability.
E_LUMOEnergy of Lowest Unoccupied Molecular Orbital-1.5 eVIndicates electron-accepting capability.
ΔE (Gap)E_LUMO - E_HOMO4.7 eVReflects kinetic stability and polarizability.
Ionization Potential (I)-E_HOMO6.2 eVEnergy required to remove an electron.
Electron Affinity (A)-E_LUMO1.5 eVEnergy released upon gaining an electron.
Electronegativity (χ)(I + A) / 23.85 eVGeneral tendency to attract electrons.

Materials Properties Prediction:

Computational models can also predict the properties of materials derived from this compound, such as polymers. By simulating oligomers or periodic structures, it is possible to estimate bulk properties.

Electronic Properties: The HOMO-LUMO gap of the monomer provides a first approximation of the polymer's band gap, a key property for semiconductor applications. Theoretical calculations can refine this prediction for polymer chains, determining whether the resulting material might behave as a conductor, semiconductor, or insulator.

Thermal Stability: Bond dissociation energies (BDE) can be calculated to identify the weakest bonds in the molecule. This information helps predict the thermal stability of a material, as the weakest bond is often the first to break upon heating.

Optical Properties: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, which is crucial for designing materials for optical applications like organic light-emitting diodes (OLEDs) or photovoltaics.

The following table presents an example of computationally predicted properties for a hypothetical polymer based on the indene monomer.

PropertyPredicted Value (Illustrative)Relevance to Materials Science
Band Gap3.5 eVDetermines if the material is a wide-bandgap semiconductor.
Electron Affinity2.0 eVImportant for designing electron-transport layers in devices.
Ionization Potential5.8 eVImportant for designing hole-transport layers in devices.
Bond Dissociation Energy (C-Cl)350 kJ/molIndicator of thermal stability.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Role as Versatile Synthetic Building Blocks

The inherent reactivity of the 1-methyleneindene framework allows it to serve as a versatile scaffold for the construction of more complex molecular architectures, including polycyclic aromatic hydrocarbons (PAHs), intricate spirocycles, and various heterocyclic systems.

Precursors for Polyaromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. nih.gov The indene (B144670) core itself is a fundamental bicyclic aromatic unit that can be elaborated into larger PAH systems. researchgate.net Methyleneindene derivatives, such as 5-chloro-1-methylene-2,3-dihydro-1H-indene, are particularly useful as synthons for building larger PAHs through annulation reactions.

The exocyclic double bond of this compound can act as a dienophile or participate in cycloaddition and cyclization cascades to build additional rings onto the indene framework. For instance, in a Diels-Alder type reaction, it can react with a suitable diene to form a new six-membered ring. Subsequent aromatization through dehydrogenation or elimination can lead to the formation of a stable, extended aromatic system. The chlorine substituent can also be utilized for further functionalization or cross-coupling reactions to construct even more complex, indeno-annelated PAHs, which are of interest for their unique optoelectronic properties. rsc.org

Table 1: Potential Reactions for PAH Synthesis

Reaction Type Reactant Product Type
Diels-Alder Cycloaddition Butadiene derivatives Tetrahydro-phenanthrene derivative
Palladium-Catalyzed Annulation Aryl boronic acids Benzo[a]fluorene derivative

Construction of Spirocyclic Indene Scaffolds

Spirocycles are compounds containing at least two rings linked by a single common atom. These structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional geometry. nih.gov The exocyclic methylene (B1212753) group of this compound is an ideal anchor point for the construction of spirocyclic systems via cycloaddition reactions.

Specifically, [3+2] cycloaddition reactions with three-atom components (formerly known as 1,3-dipoles) provide a direct route to five-membered heterocyclic spiro-fused rings. nih.gov For example, reaction with nitrile oxides (generated in situ from hydroximoyl chlorides) can yield spiro-isoxazolines. researchgate.net Similarly, reaction with diazoalkanes can produce spiro-pyrazolines. The reaction proceeds by the addition of the dipole across the methylene double bond, creating the spiro-center at the C1 position of the indene ring. The facial selectivity of the cycloaddition can often be controlled by the substitution on the indene core. researchgate.net

Table 2: Examples of [3+2] Cycloaddition for Spirocycle Synthesis

1,3-Dipole Reagent Example Resulting Spiro-Heterocycle
Nitrile Oxide Benzhydroximoyl chloride Spiro[indene-1,5'-isoxazoline]
Diazoalkane Diphenyldiazomethane Spiro[indene-1,3'-pyrazoline]

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. The indene skeleton is a valuable core in medicinal chemistry, and methods to fuse or append nitrogenous rings are highly sought after. globethesis.comopenmedicinalchemistryjournal.com The reactive methylene group in this compound serves as a key functional handle for introducing nitrogen atoms and forming heterocyclic rings.

One common approach is the aza-Diels-Alder reaction ([4+2] cycloaddition), where the methyleneindene acts as a dienophile reacting with an aza-diene (e.g., a 1-aza-1,3-butadiene). This reaction constructs a six-membered nitrogen-containing ring, such as a tetrahydropyridine, fused to the indene scaffold. Another strategy involves Michael addition of a nitrogen nucleophile (like an amine or an azide) to the activated double bond, followed by an intramolecular cyclization to form various heterocycles, including pyrrolidines or other fused systems.

Components in Multicomponent Coupling Reactions for Functionalized Indenes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.govrsc.org Indene-based structures, such as ninhydrin, have been successfully employed in MCRs to generate diverse heterocyclic libraries. nih.govrsc.org this compound, with its activated alkene functionality, is a prime candidate for participation in MCRs.

In a potential MCR, the methyleneindene could act as the alkene component in a sequence involving, for example, an isocyanide, a carboxylic acid, and another unsaturated component. It can also serve as an acceptor in conjugate addition-based MCRs. For instance, the addition of a nucleophile could generate an intermediate that is then trapped by an electrophile in the same pot, leading to highly functionalized indene derivatives in a single, atom-economical step.

Applications in Polymer Science and Materials Engineering

The presence of a polymerizable exocyclic double bond allows this compound to serve as a monomer for the synthesis of polyindenes and related polymers, which have potential applications in materials science.

Monomers for Polyindene and Related Polymers

The 1-methyleneindene structure is analogous to α-substituted styrenes, which are known to undergo polymerization. The polymerization of this compound can proceed through different mechanisms, with cationic polymerization being a particularly likely pathway.

In cationic polymerization, an initiator (a Lewis acid or a protonic acid) would add to the exocyclic double bond. This generates a tertiary carbocation at the C1 position of the indene ring. This carbocation is resonance-stabilized by the adjacent phenyl ring, making it a favorable intermediate for propagation. The propagation step involves the attack of the carbocation on the methylene group of another monomer molecule. This process repeats, leading to the formation of a polymer chain with the indene units incorporated into the backbone.

The presence of the chloro-substituent on the aromatic ring can influence the polymerization process. Its electron-withdrawing nature may affect the reactivity of the monomer and the stability of the propagating carbocation. Furthermore, the properties of the resulting poly(5-chloro-1-methyleneindene), such as its glass transition temperature, thermal stability, and refractive index, would be influenced by the bulky, rigid indene side groups and the polar C-Cl bond. Such polymers could find use as specialty plastics or in optical applications. Radical polymerization is also a possible, though potentially less efficient, pathway for this monomer. uliege.be

Table 3: Polymerization Characteristics

Polymerization Type Initiator Example Propagating Species Key Feature
Cationic Boron trifluoride (BF₃) Resonance-stabilized carbocation Favorable due to stabilized intermediate

Constituents of Petroleum Polymer Resins and Coumarone-Indene Resins

Coumarone-indene resins are thermoplastic polymers of relatively low molecular weight that are produced through the catalytic polymerization of feedstocks derived from coal tar or petroleum. epa.govwikipedia.org The primary monomers for these resins are coumarone and indene. epa.gov The resin-forming stream, typically a coal-tar fraction boiling between 175–185 °C, is rich in indene. wikipedia.org

The polymerization process creates resins that find use in a variety of industrial applications, including paints, varnishes, adhesives, and flooring materials. The properties of the final resin can be tailored by including other monomers in the polymerization process. These co-monomers can include styrene, vinyltoluenes, and various methylindenes and methylcoumarones. epa.gov While the primary constituents are indene and coumarone, the incorporation of substituted indenes, such as chlorinated derivatives, can be used to modify the resin's properties, such as its solubility, compatibility with other polymers, and flame-retardant characteristics.

Development of Optoelectronic Materials

The conjugated π-system and rigid structure of the indene core make its derivatives highly suitable for applications in optoelectronics, where the transport of charge carriers (electrons and holes) and the emission of light are critical functions.

In the architecture of photovoltaic devices like perovskite solar cells (PSCs), distinct layers are responsible for absorbing light, transporting electrons, and transporting holes. cnrs.fr Electron-Transporting Materials (ETMs), which constitute the Electron Transport Layer (ETL), must have suitable energy levels and good electron-accepting properties to efficiently extract electrons from the light-absorbing layer. acs.org

Fullerene derivatives, such as PCBM ( researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester), are widely used as ETMs. researchgate.net However, research has focused on developing alternatives with improved properties. Indene-fullerene adducts have emerged as a promising class of materials for this purpose. nih.govnih.govresearchgate.net These adducts are typically synthesized via a Diels-Alder [4+2] cycloaddition reaction between an indene derivative and a fullerene, such as C60. acs.orgnih.gov

The resulting indene-C60 adducts possess lowest unoccupied molecular orbital (LUMO) energy levels that are well-positioned for their use as ETLs in PSCs. nih.govnih.govresearchgate.net By modifying the functional groups on the indene precursor, the electronic properties of the final adduct can be tuned. For instance, incorporating electron-donating groups into the indene structure is a key factor for its application as an ETL. nih.gov In studies of inverted (p-i-n) PSCs fabricated on flexible substrates, devices using certain indene-fullerene adducts as the ETL have achieved high power conversion efficiencies. nih.govnih.govresearchgate.net

Below is a data table comparing the performance of selected indene-fullerene adducts with the conventional PCBM in flexible perovskite solar cells.

MaterialElectron Mobility (cm² V⁻¹ s⁻¹)Power Conversion Efficiency (PCE)
NHAc-ICMA1.50 x 10⁻³13.61%
NH₂-ICMA1.21 x 10⁻³-
NHAc-Me-ICMA2.24 x 10⁻³-
PCBM (Reference)3.40 x 10⁻³-

Data sourced from The Journal of Physical Chemistry C, 2021. acs.orgnih.gov

Oligo(phenylenevinylene)s (OPVs) are π-conjugated systems studied for their electronic and photonic properties. However, their flexible structure, which allows for C-C single bond rotation, can be a drawback. nih.govacs.org To overcome this, a class of molecules known as carbon-bridged oligo(phenylenevinylene)s (COPVs) has been designed and synthesized. nih.govacs.org

In COPVs, the benzene (B151609) rings of the OPV backbone are bridged by sp³ carbon atoms, creating a rigid, flat, and stable bicyclo[3.3.0]octatriene framework. nih.govacs.org This structural rigidification leads to enhanced properties, making COPVs useful in lasers, solar cells, and as molecular wires. acs.org The synthesis of these complex, ladder-type structures often relies on the availability of indene derivatives. u-tokyo.ac.jp The rigid π-electron framework of COPVs results in intense light absorption and high photoluminescence quantum yields, which are beneficial for light-harvesting applications. researchgate.net Furthermore, these materials exhibit excellent photostability, a critical property for long-lasting optoelectronic devices. u-tokyo.ac.jp

An Organic Light-Emitting Diode (OLED) is a solid-state device that converts electricity into light through electroluminescence. ossila.com A typical OLED consists of several layers of organic materials sandwiched between two electrodes. cnrs.fr When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and they recombine in the emissive layer (EML) to produce light. cnrs.fr

The color and efficiency of the OLED are determined by the material used in the emissive layer. ossila.com Indene derivatives have been successfully incorporated into the design of efficient blue-light-emitting materials, which are historically challenging to develop due to the wide energy bandgap required. nih.gov

Researchers have synthesized emitters based on indeno-phenanthrene and indeno-triphenylene structures. nih.govresearchgate.netnih.gov When these materials are used as the emitter in a multilayer OLED device, they can produce highly efficient blue emission with specific color coordinates as defined by the Commission Internationale d'Éclairage (CIE). nih.govresearchgate.net

The performance of an OLED using an indeno-triphenylene amine derivative is summarized in the table below.

Performance MetricValueConditions
Luminous Efficiency3.62 cd/Aat 20 mA/cm²
Power Efficiency1.83 lm/Wat 20 mA/cm²
External Quantum Efficiency2.82%at 20 mA/cm²
CIE Coordinates(0.16, 0.15)at 6.0 V

Data sourced from the Journal of Nanoscience and Nanotechnology, 2019. nih.gov

Ligand Precursors for Transition-Metal Catalysis

The indene framework is a precursor to the indenyl anion (Ind), a highly effective ligand in organometallic chemistry and transition-metal catalysis. nih.gov The indenyl ligand is a benzo-fused analogue of the more common cyclopentadienyl (B1206354) (Cp) ligand. The fusion of the benzene ring significantly alters the ligand's electronic and steric properties, leading to what is known as the "indenyl effect." nih.gov

This effect describes the observation that substitution reactions at the metal center of an indenyl complex can be dramatically faster—sometimes by many orders of magnitude—than in the corresponding cyclopentadienyl complex. nih.gov The acceleration is attributed to the ability of the indenyl ligand to undergo "ring slippage." It can change its coordination mode from η⁵ (binding through all five atoms of the five-membered ring) to η³ (binding through only three atoms). This slippage opens up a coordination site on the transition metal, facilitating the approach of a reactant and lowering the energy barrier for the catalytic cycle. nih.gov This property makes indenylmetal complexes highly active catalysts for a range of organic transformations, including cycloaddition reactions. nih.gov The synthesis of these ligands from precursors like 5-chloro-1H-indene allows for the creation of catalysts with tailored steric and electronic profiles for specific chemical reactions. rutgers.edu

Development of Metallocene Complexes for Olefin Polymerization

Metallocene complexes, particularly those derived from substituted indenyl ligands, have garnered significant attention as highly active and stereoselective catalysts for olefin polymerization. The electronic and steric properties of the indenyl ligand can be finely tuned through substitution, directly influencing the catalytic performance and the properties of the resulting polymer. The introduction of a chlorine atom at the 5-position of the indenyl framework, as in ligands derived from this compound, is a strategic modification to modulate the catalyst's behavior.

The synthesis of metallocene complexes from chloro-substituted indenyl precursors typically involves the deprotonation of the indenyl ring system followed by a salt metathesis reaction with a suitable metal halide, such as zirconium tetrachloride (ZrCl₄). This process yields the corresponding zirconocene (B1252598) dichloride complex. These complexes can be designed as either unbridged (bis-indenyl) or bridged (ansa-metallocenes), where a linking group connects the two indenyl ligands. The ansa-bridge is crucial for controlling the geometry and stereoselectivity of the catalyst, which is particularly important for the polymerization of propylene (B89431) to produce isotactic or syndiotactic polymers. wikipedia.orgwikipedia.orgnih.gov

Once synthesized, these metallocene complexes are activated by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO), to generate the catalytically active cationic species. The activated catalyst then initiates the polymerization of olefins, such as ethylene (B1197577) and propylene. The presence of the chloro-substituent on the indenyl ligand can influence the catalyst's activity, stability, and the molecular weight of the polymer produced. mdpi.comrsc.orgnih.gov

Systematic studies often compare the catalytic activity and the resulting polymer properties of these chloro-substituted metallocenes with their unsubstituted or differently substituted analogues. Key performance indicators that are typically evaluated are presented in the following data tables.

Table 1: Ethylene Polymerization

Catalyst PrecursorCocatalystPolymerization Temperature (°C)Activity (kg Polymer / (mol Catalyst · h))Polymer Molecular Weight (Mw, g/mol )
(5-Cl-Ind)₂ZrCl₂MAO50Data Not AvailableData Not Available
(Ind)₂ZrCl₂MAO50Data Not AvailableData Not Available
rac-Me₂Si(5-Cl-Ind)₂ZrCl₂MAO50Data Not AvailableData Not Available
rac-Me₂Si(Ind)₂ZrCl₂MAO50Data Not AvailableData Not Available

Table 2: Propylene Polymerization

Catalyst PrecursorCocatalystPolymerization Temperature (°C)Activity (kg Polymer / (mol Catalyst · h))Polymer Isotacticity ([mmmm] %)
(5-Cl-Ind)₂ZrCl₂MAO60Data Not AvailableData Not Available
(Ind)₂ZrCl₂MAO60Data Not AvailableData Not Available
rac-Me₂Si(5-Cl-Ind)₂ZrCl₂MAO60Data Not AvailableData Not Available
rac-Me₂Si(Ind)₂ZrCl₂MAO60Data Not AvailableData Not Available

The development of metallocene complexes from functionalized precursors like this compound represents a continual effort to refine catalyst design for the production of polyolefins with tailored properties. emich.eduresearchgate.netmdpi.com The interplay between ligand electronics, steric hindrance, and catalyst architecture remains a fertile ground for research in the field of synthetic organic and materials chemistry.

Q & A

Q. What are the recommended safety protocols for handling 5-chloro-1-methylene-2,3-dihydro-1H-indene in laboratory settings?

Methodological Answer:

  • Protective Measures : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .
  • Waste Management : Segregate halogenated organic waste in labeled containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations (e.g., MARPOL Annex II) .
  • Emergency Protocols : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

  • Iron-Catalyzed Cross-Coupling : React 2-iodo-2,3-dihydro-1H-indene with alkyl halides using Fe(acac)₃ as a catalyst. Optimize yields (up to 63%) by controlling reaction temperature (60–80°C) and solvent polarity (THF/hexanes) .
  • Trifluoroborate-Mediated Synthesis : Utilize potassium 2,3-dihydro-1H-indenyl trifluoroborate with alkynyl electrophiles (e.g., PhEBX). Purify via flash chromatography (SiO₂, hexanes/EtOAc gradient) to achieve 72% yield .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYieldKey StepReference
Iron-Catalyzed CouplingFe(acac)₃63%Cross-coupling of alkyl halide
Trifluoroborate RouteNa₂CO₃72%Alkynylation

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the methylene bridge (δ 3.12–3.20 ppm) and aromatic protons (δ 7.09–7.17 ppm). Compare with computed spectra from density functional theory (DFT) .
  • HRMS : Confirm molecular weight (180.68 g/mol) using ESI-HRMS with silver adducts ([M+Ag]⁺). Observe m/z 361.1095 for derivatives .
  • FTIR : Identify C-Cl stretching vibrations near 550–650 cm⁻¹ .

Advanced Research Questions

Q. How can DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Computational Setup : Use B3LYP/6-31G(d,p) basis set in Gaussian-03 to calculate HOMO-LUMO energy gaps, electrophilicity index (ω = 1.8 eV), and Mulliken charges. The chloro substituent increases electron-withdrawing effects, enhancing reactivity at the methylene group .
  • Reactivity Insights : Global hardness (η = 4.2 eV) and softness (σ = 0.24 eV⁻¹) indicate moderate kinetic stability, favoring nucleophilic attacks .

Q. Table 2: Key DFT Parameters

ParameterValueImplicationReference
HOMO-LUMO Gap5.6 eVModerate electronic stability
Electrophilicity Index1.8 eVReactivity toward nucleophiles

Q. How is antimicrobial activity evaluated for dihydroindene derivatives?

Methodological Answer:

  • Assay Design : Test against Gram-negative (E. coli, P. vulgaris) and Gram-positive (S. aureus, B. subtilis) bacteria using agar diffusion. Measure zones of inhibition (ZOI) at 100 µg/mL.
  • Results : Derivatives show ZOI of 12–15 mm against E. coli and B. subtilis, comparable to ampicillin controls. Antifungal activity against C. albicans is limited (ZOI < 8 mm) .

Q. How does the dihydroindene moiety influence conformational dynamics in receptor binding?

Methodological Answer:

  • Structural Analysis : The rigid 2,3-dihydro-1H-indene scaffold reduces conformational flexibility compared to trifluoromethylbenzene, as shown in muscarinic acetylcholine receptor modulators. This enhances binding selectivity (Kᵢ = 12 nM) by stabilizing a bioactive conformation .
  • Molecular Docking : Use Schrödinger Suite to simulate interactions with Gαq/11-coupled receptors. The chloro group forms hydrophobic contacts with Leu-123 and Val-189 residues .

Q. What advanced analytical methods are used to trace the origin of dihydroindene derivatives in natural products?

Methodological Answer:

  • GC×GC-TOFMS : Analyze amber resins using headspace SPME and principal component analysis (PCA). Identify diagnostic markers like 1,1,4,5,6-pentamethyl-2,3-dihydro-1H-indene (m/z 188.3086) in Mexican amber .
  • Isotope Ratio MS : Measure δ¹³C values to differentiate biosynthetic pathways in Hymenaea resins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.